molecular formula C26H37Cl2N3O2 B12730004 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((3-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride CAS No. 102131-96-4

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((3-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride

Cat. No.: B12730004
CAS No.: 102131-96-4
M. Wt: 494.5 g/mol
InChI Key: NIFCBPWJOQUREE-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((3-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((3-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring, followed by the introduction of the carboxamide group and subsequent functionalization with the phenylmethyloxy and tetramethyl groups. Common reagents used in these steps include amines, aldehydes, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxamide derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1H-Pyrrole-3-carboxamide derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxamide derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxamide: Another pyrrole derivative with similar biological activities.

    2,5-Dimethyl-1H-pyrrole-3-carboxamide: Differing in the position and number of methyl groups.

    N-Phenyl-1H-pyrrole-3-carboxamide: Featuring a phenyl group instead of the phenylmethyloxy group.

Uniqueness

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((3-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other pyrrole derivatives.

Properties

CAS No.

102131-96-4

Molecular Formula

C26H37Cl2N3O2

Molecular Weight

494.5 g/mol

IUPAC Name

2,2,5,5-tetramethyl-N-[3-[(3-phenylmethoxyphenyl)methylamino]propyl]-1H-pyrrole-3-carboxamide;dihydrochloride

InChI

InChI=1S/C26H35N3O2.2ClH/c1-25(2)17-23(26(3,4)29-25)24(30)28-15-9-14-27-18-21-12-8-13-22(16-21)31-19-20-10-6-5-7-11-20;;/h5-8,10-13,16-17,27,29H,9,14-15,18-19H2,1-4H3,(H,28,30);2*1H

InChI Key

NIFCBPWJOQUREE-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=CC(=CC=C2)OCC3=CC=CC=C3)C.Cl.Cl

Origin of Product

United States

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